molecular formula C23H29N3O3 B12750353 1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol CAS No. 85128-09-2

1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol

Cat. No.: B12750353
CAS No.: 85128-09-2
M. Wt: 395.5 g/mol
InChI Key: QHRHIBUBQWZZEL-UHFFFAOYSA-N
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Description

1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol is a complex organic compound that features a benzimidazole moiety, a methoxy group, and a tert-butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the vinyl group, methoxy group, and tert-butylamino group through various organic reactions such as alkylation, substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes would be optimized for cost-efficiency, scalability, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the vinyl group to an alkane.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenoxy moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions may introduce new functional groups onto the phenoxy or benzimidazole rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or materials.

    Biology: Investigating its interactions with biological macromolecules or its potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.

    Industry: Potential use in the development of new materials, coatings, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Benzimidazol-1-yl)ethanol: A simpler benzimidazole derivative with potential biological activity.

    2-Methoxyphenol: A phenolic compound with various industrial and medicinal applications.

    tert-Butylamine: A common amine used in organic synthesis.

Uniqueness

1-((6-(1-(1H-Benzimidazol-1-yl)vinyl)-2-methoxy)phenoxy)-3-(tert-butylamino)-2-propanol is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural complexity allows for diverse applications and interactions in different scientific fields.

Properties

CAS No.

85128-09-2

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

1-[2-[1-(benzimidazol-1-yl)ethenyl]-6-methoxyphenoxy]-3-(tert-butylamino)propan-2-ol

InChI

InChI=1S/C23H29N3O3/c1-16(26-15-24-19-10-6-7-11-20(19)26)18-9-8-12-21(28-5)22(18)29-14-17(27)13-25-23(2,3)4/h6-12,15,17,25,27H,1,13-14H2,2-5H3

InChI Key

QHRHIBUBQWZZEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=CC=C1OC)C(=C)N2C=NC3=CC=CC=C32)O

Origin of Product

United States

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